4-(4-Pyridylthio)benzoic acid

Description

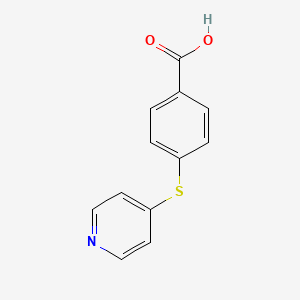

4-(4-Pyridylthio)benzoic acid is a benzoic acid derivative featuring a pyridylthio (-S-C₅H₄N) substituent at the para position of the benzene ring.

Properties

Molecular Formula |

C12H9NO2S |

|---|---|

Molecular Weight |

231.27 g/mol |

IUPAC Name |

4-pyridin-4-ylsulfanylbenzoic acid |

InChI |

InChI=1S/C12H9NO2S/c14-12(15)9-1-3-10(4-2-9)16-11-5-7-13-8-6-11/h1-8H,(H,14,15) |

InChI Key |

YUNXOYMUAXGIIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)SC2=CC=NC=C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Functionalization via Amide Bond Formation

The carboxylic acid group in 4-(4-Pyridylthio)benzoic acid participates in amide coupling reactions using carbodiimide-based reagents. For example, in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP), the acid reacts with amines to form stable amide derivatives . These reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) at room temperature (Table 2).

Table 2: Representative Amidation Reactions

| Acid Derivative | Coupling Reagent | Amine Partner | Application |

|---|---|---|---|

| This compound | EDCI/DMAP | Piperazine derivatives | Antiproliferative agents |

Radical-Mediated Decarboxylation

Under oxidative conditions, this compound undergoes decarboxylation mediated by radicals. Computational studies on analogous benzoic acids suggest that the carboxyl group is susceptible to attack by hydroxyl (OH) or sulfate (SO₄⁻) radicals, leading to CO₂ elimination and formation of aryl radicals . The pyridylthio substituent may stabilize intermediate radicals, directing subsequent reactions (e.g., halogenation or dimerization).

Electrophilic Aromatic Substitution

The electron-withdrawing pyridylthio group meta-directs electrophilic substitution on the benzene ring. For instance:

-

Nitration : Reacts with nitric acid in sulfuric acid to yield 3-nitro-4-(4-pyridylthio)benzoic acid .

-

Halogenation : Chlorination or bromination occurs at the meta position relative to the carboxyl group .

Key Mechanistic Insight : The -I effect of the pyridylthio group deactivates the ring, favoring substitution at the meta position over ortho/para .

Coordination Chemistry and Metal Complexation

The pyridyl and carboxylate groups enable this compound to act as a bidentate ligand for transition metals. For example:

-

Nickel complexes : Self-assembly with Ni²⁺ and thiocyanate (SCN⁻) forms coordination polymers with potential applications in catalysis or materials science .

Stability and Reactivity Considerations

Comparison with Similar Compounds

4-Hydroxybenzoic Acid

- Structure : A hydroxyl (-OH) group replaces the pyridylthio group at the para position.

- Properties :

- Applications : Widely used in preservatives and polymer synthesis. Lacks the heterocyclic functionality of 4-(4-Pyridylthio)benzoic acid, limiting its utility in metal coordination or enzyme inhibition .

4-(4-Nitrobenzylideneamino)benzoic Acid

- Structure: Features a nitrobenzylideneamino (-N=CH-C₆H₄-NO₂) substituent.

- Synthesis: Prepared via Schiff base formation between 4-aminobenzoic acid and 4-nitrobenzaldehyde .

- Properties: UV-Vis spectra show λmax at 341 nm and 267 nm in methanol, indicating extended conjugation . Potential antimicrobial activity inferred from related azetidinone derivatives .

- Contrast : The nitro group enhances electron-withdrawing effects compared to the pyridylthio group, altering reactivity in nucleophilic substitutions.

4-(2-Pyridyl)benzoic Acid

4-(Methoxycarbonyl)benzoic Acid

4-[(4-Ethylphenoxy)methyl]benzoic Acid

- Structure: Phenoxymethyl (-CH₂-O-C₆H₄-C₂H₅) substituent.

- Properties: Ether linkage enhances lipophilicity, contrasting with the polarizable thioether in this compound. Limited data on biological activity, but structural analogs are explored in drug intermediates .

Structural and Functional Analysis

Electronic Effects

- Electron-Withdrawing Groups (EWG): Nitro (-NO₂) and carbonyl (-COOCH₃) groups decrease electron density on the benzene ring, enhancing acidity and directing electrophilic substitutions .

- Electron-Donating Groups (EDG) : Hydroxyl (-OH) and ether (-O-) groups increase ring electron density, reducing acidity .

- Pyridylthio Group : The sulfur atom’s polarizability and pyridine’s aromaticity create a mixed electronic profile, enabling unique reactivity in metal coordination and enzyme inhibition (inferred from thiazole-containing analogs ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-(4-Pyridylthio)benzoic acid with high purity?

- A robust synthesis route involves coupling 4-mercaptopyridine with a halogenated benzoic acid derivative (e.g., 4-bromobenzoic acid) using a palladium catalyst under basic conditions. Solvent selection (e.g., toluene or DMF) and temperature optimization (e.g., 80–100°C) are critical for yield improvement. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?

- IR spectroscopy identifies functional groups (e.g., C=O stretch of the carboxyl group at ~1700 cm⁻¹). NMR spectroscopy (¹H and ¹³C) resolves proton environments, such as aromatic protons from the pyridyl and benzoic acid moieties. UV-Vis spectroscopy can detect conjugation effects in the molecule. For unambiguous confirmation, high-resolution mass spectrometry (HRMS) is recommended .

Q. How should researchers handle safety protocols for this compound during laboratory use?

- Follow GHS guidelines: wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust; use a fume hood for weighing and reactions. In case of skin contact, wash immediately with soap and water. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can phase problems in X-ray crystallography of this compound be resolved?

- Use direct methods in programs like SHELXD or SIR97 to generate initial phase estimates. For challenging cases (e.g., weak diffraction or twinning), employ molecular replacement if a similar structure is available. Refinement with SHELXL improves accuracy by modeling thermal parameters and validating geometry against the IUCr standards .

Q. What computational approaches are effective in analyzing the electronic properties of this compound?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular orbitals, electrostatic potentials, and charge distribution. The Electron Localization Function (ELF) maps highlight regions of electron density, aiding in understanding bonding behavior and reactivity .

Q. How can discrepancies in biological activity data for this compound derivatives be addressed?

- Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies). Perform structure-activity relationship (SAR) analyses by synthesizing analogs with systematic substitutions (e.g., varying the pyridyl or thioether groups). Statistical tools like multivariate regression can isolate key structural determinants of activity .

Q. What strategies optimize the use of LC-MS for quantifying trace impurities in this compound?

- Employ a reverse-phase C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid). Set MS parameters to selected reaction monitoring (SRM) mode for high sensitivity. Validate method precision and accuracy using spiked samples with known impurity standards .

Data Contradiction and Validation

Q. How should conflicting crystallographic data (e.g., bond lengths vs. literature values) be resolved?

- Re-examine data collection parameters (e.g., temperature, radiation source). Use R-value cross-validation in refinement software to detect overfitting. Compare with structurally analogous compounds (e.g., 3-(4-Pyridyl)benzoic acid) to identify systematic errors .

Q. Why might NMR spectra show unexpected splitting patterns for this compound?

- Dynamic effects (e.g., hindered rotation of the pyridyl-thioether bond) or solvent-dependent conformational changes can cause splitting. Use variable-temperature NMR or COSY/NOESY experiments to probe exchange processes .

Methodological Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.